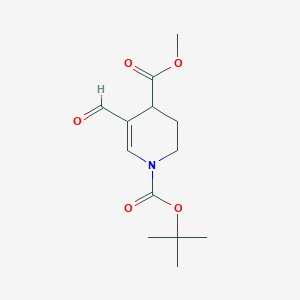

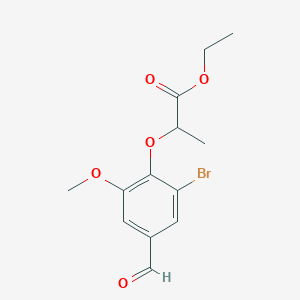

1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate" is a chemical intermediate that has relevance in the synthesis of various pharmacologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structures, and potential applications in drug development. For instance, compounds with tert-butyl and dihydropyridine moieties are frequently mentioned as intermediates in the synthesis of nicotinic acetylcholine receptor agonists , nociceptin antagonists , and small molecule anticancer drugs .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on optimizing yield and stereoselectivity. For example, the large-scale preparation of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was achieved through a one-pot process that included debenzylation and ring hydrogenation . Another synthesis approach for a different compound, (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, involved diastereoselective nucleophilic addition and intramolecular cyclization . These methods highlight the importance of careful reaction design to obtain the desired stereochemistry and high yields.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of these compounds. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized by X-ray diffraction, revealing its crystalline structure and conformation . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using single crystal X-ray diffraction . These analyses are crucial for confirming the stereochemistry and understanding the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

The chemical reactivity of these compounds is often explored in the context of further transformations to yield pharmacologically active molecules. For example, the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative led to important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, the reduction of keto functionalities and the formation of Schiff bases are other reactions that have been studied for similar compounds . These reactions are important for diversifying the chemical space and for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding patterns observed in the structures of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds suggest strong intermolecular interactions that could affect their physical properties . Additionally, the thermal and X-ray analyses, along with DFT studies, provide insights into the stability and electronic properties of these compounds .

Aplicaciones Científicas De Investigación

Anticancer Drug Synthesis

1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been developed, with applications in overcoming resistance in cancer therapeutics, particularly targeting the PI3K/AKT/mTOR pathway (Zhang, Ye, Xu, & Xu, 2018).

Organic Synthesis and Chemistry

The compound's chemical properties facilitate various reactions and transformations in organic synthesis. For example, its reaction with trifluoroacetic acid (TFA) leads to the formation of dihydropyridine (DHP) derivatives, which have applications in the synthesis of other chemical compounds (Görlitzer & Baltrusch, 2000).

Synthesis of Amino Acid Derivatives

The compound has been used in the stereoselective hydroformylation of oxazoline derivatives, leading to the formation of formyloxazolidine carboxylates, which are key intermediates in the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

Pharmacological Applications

It is used in the synthesis of a variety of pharmacologically relevant compounds, such as nociceptin antagonists, which have potential therapeutic applications (Jona et al., 2009).

Novel Chiral NADH Model Compounds

This compound has been employed in the synthesis of novel chiral NADH model compounds, which are significant in studies related to enzymatic reactions and redox chemistry (Xie et al., 2007).

Antibacterial Agents

Its derivatives have been studied for antibacterial activities. Modifications of the 1,4-dihydropyridine scaffold, to which this compound belongs, have resulted in compounds with significant antibacterial properties (Bouzard et al., 1992).

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-methyl 5-formyl-3,4-dihydro-2H-pyridine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-6-5-10(11(16)18-4)9(7-14)8-15/h7-8,10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABUGQDTCKJIOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=C1)C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)

![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011508.png)

![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)

![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)